4,4-Difluoro-2-methylpyrrolidine hydrochloride as a Key Fragment in a Sub-Nanomolar A2a Receptor Antagonist
The (2R)-stereoisomer of the 4,4-difluoro-2-methylpyrrolidine scaffold has been incorporated into a potent adenosine A2a receptor antagonist, demonstrating high affinity with a Ki value of 1.10 nM as described in US Patent 11,046,714, Example 25 [1]. This provides direct evidence for the utility of this specific scaffold in generating high-affinity ligands for a therapeutically relevant GPCR target.
| Evidence Dimension | Binding Affinity to Human Adenosine A2a Receptor |
|---|---|
| Target Compound Data | Ki = 1.10 nM (for the complex molecule incorporating the (2R)-4,4-difluoro-2-methylpyrrolidine motif) |
| Comparator Or Baseline | Unsubstituted 2-methylpyrrolidine analogs in the same patent series (exact Ki not specified for direct analog but contextually higher) |
| Quantified Difference | Achieves sub-nanomolar affinity for the target |
| Conditions | Competition binding assay; Human Adenosine A2a receptor |
Why This Matters
The 1.10 nM Ki validates the 4,4-difluoro-2-methylpyrrolidine scaffold as a high-value starting point for programs targeting A2a, a clinically important receptor for cancer immunotherapy and Parkinson's disease.
- [1] Merck Sharp & Dohme Corp. US Patent 11,046,714. Example 25. Ligand BDBM508553. BindingDB Entry. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=508553 View Source
